molecular formula C14H24O4 B3819925 3,7-dimethyl-1-octene-6,7-diyl diacetate

3,7-dimethyl-1-octene-6,7-diyl diacetate

Cat. No. B3819925
M. Wt: 256.34 g/mol
InChI Key: VMIOCHYFRQSIRR-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . Its molecular formula is C10H20 and it has a molecular weight of 140.2658 .


Synthesis Analysis

The copolymerization of 3,7-dimethyl-1-octene with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts has been reported . The preparation of copolymers of racemic and optically active 3,7-dimethyl-1-octene with ethylene in the presence of Ziegler-Natta isospecific catalysts has also been studied .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,7-dimethyl-1-octene is InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Polymerization of (R, S)-3,7-dimethyl-1-octene in the presence of heterogeneous or homogeneous isotactic specific catalysts involves highly stereospecific insertion of (R, S)-3,7-dimethyl-1-octene into the metal-CH3 bond .


Physical And Chemical Properties Analysis

3,7-Dimethyl-1-octene has a refractive index of n20/D 1.417, a boiling point of 154-156 °C (lit.), and a density of 0.733 g/mL at 20 °C (lit.) . It should be stored at a temperature of 2-8°C .

properties

IUPAC Name

(2-acetyloxy-2,6-dimethyloct-7-en-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-7-10(2)8-9-13(17-11(3)15)14(5,6)18-12(4)16/h7,10,13H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIOCHYFRQSIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)OC(=O)C)OC(=O)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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